2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)acetamide
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)acetamide is a phthalimide-containing acetamide derivative characterized by a 3-methylphenyl group attached to the acetamide nitrogen. The phthalimide moiety (1,3-dioxo-isoindole) is a rigid, planar structure that confers electronic and steric properties critical for biological interactions, such as binding to enzymes or receptors. The 3-methylphenyl substituent introduces moderate lipophilicity, enhancing membrane permeability while avoiding excessive steric bulk . This compound is synthesized via condensation reactions, often involving phthalimidoacetyl chloride and substituted anilines under mild conditions . Its molecular formula is C₁₇H₁₄N₂O₃, with a molecular weight of 294.31 g/mol .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11-5-4-6-12(9-11)18-15(20)10-19-16(21)13-7-2-3-8-14(13)17(19)22/h2-9H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIODYILTZYOEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)acetamide typically involves the following steps:
Formation of Isoindoline Core: The isoindoline core can be synthesized through the cyclization of phthalic anhydride with an amine, such as aniline, under acidic conditions.
Introduction of Acetamide Group: The acetamide group is introduced by reacting the isoindoline derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Attachment of 3-Methylphenyl Group: The final step involves the substitution reaction where the 3-methylphenyl group is attached to the nitrogen atom of the acetamide group. This can be achieved using a suitable aryl halide under palladium-catalyzed cross-coupling conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles or electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted isoindoline compounds.
Scientific Research Applications
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Bioactivity: The 4-hydroxyphenyl derivative () exhibits analgesic and antipyretic properties, likely due to hydrogen bonding via the phenolic -OH group . The 4-difluoromethoxyphenyl analog () shows increased metabolic stability due to the electron-withdrawing -OCF₂H group, which resists oxidative degradation .
Solid-State Properties: Meta-substituted phenyl groups (e.g., 3-CH₃, 3-Cl) influence crystal packing. The 3-methyl group in the target compound likely adopts a conformation that minimizes steric clashes, unlike bulky electron-withdrawing groups (e.g., -NO₂), which disrupt symmetry .
Synthetic Accessibility:
- The target compound is synthesized via a one-step reaction between phthalimidoacetyl chloride and 3-methylaniline, yielding ~88% under mild conditions . In contrast, analogs like the 4-hydroxyphenyl derivative require protecting-group strategies to prevent side reactions .
Spectroscopic Signatures:
- IR spectra of phthalimide-containing acetamides show characteristic carbonyl stretches at 1773–1693 cm⁻¹ (phthalimide C=O) and 1635 cm⁻¹ (amide C=O) . The 3-methylphenyl group introduces distinct aromatic C-H stretching bands at ~3000 cm⁻¹.
Thermodynamic and Stability Data
Biological Activity
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C23H21N3O6
- Molecular Weight : 429.38 g/mol
- CAS Number : 33311-76-1
- IUPAC Name : N-(2-benzoyl-4-nitrophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various biochemical pathways. Notably, it has been identified as a potential inhibitor of 15-lipoxygenase-1 (15-LOX-1) , an enzyme implicated in inflammatory processes and cancer progression. Inhibition of this enzyme may lead to reduced production of leukotrienes, which are mediators of inflammation and cancer cell proliferation.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The findings indicate significant cytotoxicity in:
- Breast Cancer Cells (MCF7)
- Lung Cancer Cells (A549)
In vitro assays demonstrated that the compound induces apoptosis in these cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The IC50 values for these cell lines were reported to be approximately 10 µM and 15 µM respectively.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been linked to its inhibition of the 15-lipoxygenase pathway. In animal models, administration of this compound resulted in a significant reduction in inflammatory markers such as prostaglandins and cytokines.
Study 1: Evaluation of Anticancer Potential
A study conducted by Aliabadi et al. (2017) synthesized derivatives of this compound and evaluated their efficacy against breast cancer cell lines. The results showed that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents. The study concluded that modifications on the phenyl ring significantly influenced biological activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF7 | 8 |
| Derivative B | A549 | 12 |
Study 2: Mechanistic Insights into Anti-inflammatory Activity
Research published in the Farmacia Journal highlighted the anti-inflammatory properties of this compound through its action on lipoxygenase enzymes. The study utilized both in vitro and in vivo models to demonstrate that treatment with the compound led to decreased levels of inflammatory cytokines.
Q & A
Q. What is the synthetic route for 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)acetamide?
The synthesis typically involves a multi-step reaction sequence. For analogous isoindole derivatives, a three-step process is common: (1) condensation of phthalic anhydride with an amine to form the isoindole-1,3-dione core, (2) coupling with a substituted acetamide via nucleophilic substitution, and (3) purification via recrystallization or column chromatography. Critical parameters include temperature control (e.g., 60–80°C for amide bond formation) and solvent selection (e.g., DMF or acetonitrile to enhance reactivity). Yield optimization requires careful stoichiometric balancing of intermediates and elimination of side products .
Q. What are the key thermodynamic properties of this compound?
Thermodynamic data for structurally similar compounds include:
Q. How is the molecular structure confirmed post-synthesis?
Characterization employs:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to verify substituent integration and regiochemistry.
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (C17H14N2O3, theoretical MW: 294.10).
- Infrared (IR) Spectroscopy: Peaks at ~1700 cm⁻¹ confirm carbonyl groups in the isoindole and acetamide moieties .
Advanced Research Questions
Q. How can synthesis yield be optimized to mitigate side reactions?
Common side reactions include incomplete amide coupling and oxidation of the isoindole ring. Strategies to improve yield:
Q. What structural modifications enhance biological activity in isoindole-acetamide derivatives?
Structure-activity relationship (SAR) studies highlight:
- Substituent position on phenyl rings: Electron-withdrawing groups (e.g., -NO2) at the meta position increase antimicrobial potency.
- Acetamide chain length: Longer chains improve solubility but may reduce target binding affinity. Computational docking studies (e.g., using AutoDock Vina) can predict interactions with biological targets like kinase enzymes .
Q. How do contradictions in reported biological activities arise, and how can they be resolved?
Discrepancies in antimicrobial or anticancer data often stem from:
- Assay variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains.
- Purity thresholds: Impurities ≥5% can skew bioactivity results. Mitigation requires standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and independent replication studies. Note: Many analogs are restricted to preclinical research; human therapeutic use remains unexplored .
Q. What computational methods predict pharmacological targets for this compound?
Molecular docking and pharmacophore modeling are key:
- Target selection: Prioritize kinases (e.g., EGFR) or proteases linked to disease pathways.
- Ligand preparation: Optimize protonation states using tools like Schrödinger’s LigPrep.
- Validation: Compare predicted binding energies (ΔG) with experimental IC50 values. MD simulations (e.g., GROMACS) assess stability of ligand-target complexes .
Methodological Considerations
- Experimental Design: For bioactivity studies, include positive controls (e.g., doxorubicin for cytotoxicity assays) and dose-response curves (IC50/EC50 calculations).
- Data Analysis: Use software like GraphPad Prism for statistical validation (ANOVA, p < 0.05).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
